molecular formula C12H10N4 B2611435 1-(6-Methylpyridazin-3-yl)benzimidazole CAS No. 1859671-00-3

1-(6-Methylpyridazin-3-yl)benzimidazole

Cat. No. B2611435
CAS RN: 1859671-00-3
M. Wt: 210.24
InChI Key: MNJVQCHDFJUGGM-UHFFFAOYSA-N
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Description

The compound “1-(6-Methylpyridazin-3-yl)benzimidazole” is a derivative of benzimidazole . Benzimidazoles are recognized as a “privileged structure” in heterocyclic chemistry due to their association with a wide range of biological activities .


Synthesis Analysis

Benzimidazole derivatives are synthesized by the condensation method . The synthesis of 2-substituted benzimidazoles is achieved by condensation between 1,2-benzenediamine and different acids and aldehydes .


Molecular Structure Analysis

Benzimidazole is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring . The structure and properties of benzimidazoles have been reviewed extensively, including crystallography, NMR, and theoretical calculations .


Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized by various chemical reactions . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . It is a white solid that appears in the form of tabular crystals .

Mechanism of Action

The mechanism of action of benzimidazoles as anticancer agents has been correlated with the substitution pattern around the nucleus . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .

Safety and Hazards

The safety data sheet for 6-Methylpyridazin-3(2H)-one, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . Due to their enormous medicinal value, the research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry .

properties

IUPAC Name

1-(6-methylpyridazin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-6-7-12(15-14-9)16-8-13-10-4-2-3-5-11(10)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJVQCHDFJUGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methylpyridazin-3-yl)-1H-1,3-benzodiazole

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